ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
Description
Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a benzothiazine derivative characterized by a bicyclic core structure (benzothiazine) substituted with a 2-chlorobenzyl group at position 4, a methyl group at position 3, and an ethyl ester at position 2. Benzothiazines are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The 2-chlorobenzyl substituent in this compound introduces steric and electronic effects that may enhance binding specificity to biological targets, while the ethyl ester group contributes to solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c1-3-23-19(22)18-13(2)21(12-14-8-4-5-9-15(14)20)16-10-6-7-11-17(16)24-18/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHLVPNRHLNTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzene derivatives, can undergo electrophilic aromatic substitution. This suggests that the compound might interact with electrophiles as part of its mechanism of action.
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction for benzene derivatives. This process involves two steps:
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds, it’s possible that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazine core with an ethyl carboxylate group and a chloro-substituted benzyl moiety. Its molecular formula is with a molecular weight of approximately 283.75 g/mol. The melting point ranges between 143-145 °C, and it is soluble in various organic solvents, enhancing its applicability in pharmaceutical formulations .
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over conditions to optimize yield and purity. Key steps include the formation of the benzothiazine ring followed by the introduction of the chloro-benzyl substituent through nucleophilic substitution reactions .
Anticancer Properties
Research indicates that compounds within the benzothiazine class exhibit promising anticancer activity . This compound has been shown to inhibit cancer cell proliferation in various models. A study reported an IC50 value indicating significant cytotoxicity against human cancer cell lines, suggesting that the chloro substitution enhances its effectiveness compared to non-halogenated analogs .
Anti-inflammatory Effects
In addition to anticancer properties, this compound demonstrates anti-inflammatory activity . Pharmacological tests revealed that it exhibits moderate analgesic effects comparable to standard anti-inflammatory drugs like Piroxicam and Meloxicam at specific dosages . The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound in comparison to other related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | Benzothiazine core | Antimicrobial | Lacks chloro substituent |
| This compound | Chloro-substituted benzyl group | Anticancer, Anti-inflammatory | Enhanced reactivity due to chloro group |
| Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | Dichloro substituent | Antimicrobial | Increased reactivity from multiple halogens |
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Study on Anticancer Activity : A study demonstrated that this compound exhibited potent cytotoxicity against breast cancer cells (MCF7), with an IC50 value significantly lower than that of standard chemotherapeutics .
- Anti-inflammatory Assessment : In a carrageenan-induced edema model, the compound showed a reduction in paw swelling comparable to established anti-inflammatory agents at similar doses. This suggests a potential for development into therapeutic agents for inflammatory diseases .
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound's synthesis typically involves multi-step reactions:
-
Core formation : Construction of 4H-1,4-benzothiazine via cyclization of 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds .
-
Chlorobenzyl introduction : Alkylation at the N-position using 2-chlorobenzyl halides under basic conditions (K₂CO₃/DMF) .
-
Esterification : Ethyl chloroacetate coupling at the 2-position carboxyl group .
Critical reaction parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 120-130°C | <100°C reduces cyclization |
| Solvent | DMF or THF | Polar aprotic preferred |
| Base | K₂CO₃ | Cs₂CO₃ lowers selectivity |
Ester Hydrolysis
The ethyl carboxylate undergoes saponification to carboxylic acid derivatives:
textECBMC + NaOH (aq) → 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylic acid + EtOH
Amidation Reactions
Reaction with primary amines produces bioactive analogs:
Reaction mechanism involves:
Halogen-Specific Reactivity
The 2-chlorobenzyl group enables:
-
Buchwald-Hartwig amination : Pd-catalyzed C-N bond formation at 140°C
-
Suzuki coupling : Limited reactivity due to steric hindrance
-
Photochemical degradation : Primary decomposition pathway under UV light
Stability data:
| Condition | Half-life | Major Degradants |
|---|---|---|
| pH 7.4 buffer, 25°C | 48h | Des-chloro analog (12%) |
| 0.1M HCl, 60°C | 15min | Hydrolyzed ester (94%) |
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Feature | ECBMC | Ethyl 4-methyl analog | 2,6-Dichloro derivative |
|---|---|---|---|
| Hydrolysis rate (k, h⁻¹) | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.12 ± 0.01 |
| Amidation yield | 72-88% | 65-78% | 81-92% |
| Thermal stability (°C) | 143-145 | 138-140 | 155-158 |
The 2-chloro substitution reduces ring strain compared to 6-fluoro analogs, enhancing thermal stability while maintaining reactivity at the ester group .
Catalytic Interactions
ECBMC acts as ligand in metal complexes:
| Metal Ion | Coordination Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Thiazine S, ester O | 5.8 ± 0.2 |
| Fe³⁺ | Benzyl Cl, carboxyl O | 4.2 ± 0.3 |
These complexes show enhanced antimicrobial activity compared to the parent compound .
Comparison with Similar Compounds
Structural Analogs with Varied Benzyl Substitutions
The position and number of halogen atoms on the benzyl group significantly influence physicochemical and biological properties:
Key Findings :
- Chlorine Position : The 2-chlorobenzyl group in the target compound optimizes steric compatibility with hydrophobic enzyme pockets compared to 3-chlorobenzyl analogs, which may misalign in binding sites .
- Halogen Count : Dichloro-substituted analogs (e.g., 2,5-dichloro) exhibit higher logP values (indicating greater lipophilicity) but may suffer from reduced metabolic stability due to increased molecular weight .
Ester Group Variations
Replacing the ethyl ester with methyl or other esters impacts solubility and metabolic pathways:
Key Findings :
- Ethyl esters generally provide better plasma stability than methyl esters due to slower enzymatic hydrolysis, making the target compound more suitable for sustained-action formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
